tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

Lipophilicity LogP Drug-likeness

The free 3-(difluoromethyl)BCP-amine (CAS 1886967-47-0) is prone to oxidation and nucleophilic side reactions, compromising shelf stability and reaction compatibility. This Boc-protected derivative (CAS 2306265-58-5) resolves these challenges with plug-and-play synthetic utility. • Direct precursor to patent-disclosed RIPK1 inhibitor cores (EC₅₀ 25.9-36.8 nM) via mild TFA/DCM deprotection (<1 h) • 2.7-3.8× potency advantage over non-fluorinated BCP analogs in kinase target series • Orthogonal Boc/Fmoc deprotection enables seamless incorporation into peptidomimetic syntheses • Fsp₃ = 0.909; XLogP3-AA = 2.4; tractable solid compatible with automated compound management systems

Molecular Formula C11H17F2NO2
Molecular Weight 233.259
CAS No. 2306265-58-5
Cat. No. B2964800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
CAS2306265-58-5
Molecular FormulaC11H17F2NO2
Molecular Weight233.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C(F)F
InChIInChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-11-4-10(5-11,6-11)7(12)13/h7H,4-6H2,1-3H3,(H,14,15)
InChIKeyZUZZMRHBMQBVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS 2306265-58-5): A Boc-Protected BCP-Difluoromethyl Building Block for Bioisostere-Driven Drug Discovery


tert-Butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS 2306265-58-5) is a Boc-protected amine derivative of the bicyclo[1.1.1]pentane (BCP) scaffold bearing a 3-difluoromethyl substituent [1]. With molecular formula C₁₁H₁₇F₂NO₂, molecular weight 233.25 g/mol, and computed XLogP3-AA of 2.4, it serves as a stable, storable intermediate that combines the BCP core—a validated three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes [2]—with a difluoromethyl moiety that modulates electronic properties and metabolic stability [3]. The Boc group enables controlled deprotection under mild acidolysis to release the free amine for further functionalization [1].

Why Unprotected or Alternative Carbamate Analogs Cannot Substitute for tert-Butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate in Multi-Step Synthesis


The difluoromethyl-BCP-amine scaffold is synthetically versatile but chemically fragile in its unprotected form . The free amine (CAS 1886967-47-0) is prone to oxidation, nucleophilic side reactions, and salt formation, compromising both shelf stability and compatibility with diverse reaction conditions . While benzyl carbamate (Cbz) analogs offer an alternative protecting group, they require significantly stronger acidic conditions for deprotection (HBr/AcOH or catalytic hydrogenation), which can be incompatible with acid-sensitive BCP frameworks [1]. In contrast, the Boc group in this compound is cleaved under mild acidolysis (TFA/DCM), providing orthogonal deprotection compatibility with base-labile protecting groups such as Fmoc [1], and the tert-butyl moiety increases lipophilicity (XLogP3-AA = 2.4) compared to the free amine, improving handling in organic-phase reactions [2].

Quantitative Differentiation Evidence: tert-Butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate vs. Its Closest Analogs


Evidence 1: Lipophilicity (XLogP3-AA) of the Boc-Protected BCP-Difluoromethyl vs. Free Amine

The target compound exhibits a computed XLogP3-AA of 2.4, which is approximately 1.4 log units higher than the estimated XLogP3-AA of ~1.0 for the free amine 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine (CAS 1886967-47-0) [1]. This difference is consistent with the well-characterized lipophilicity-enhancing effect of the tert-butyl carbamate group observed across BCP scaffolds, where Boc protection increases log P by approximately 0.9–1.5 units compared to the corresponding free amine .

Lipophilicity LogP Drug-likeness BCP bioisostere

Evidence 2: Deprotection Orthogonality—Boc (Mild TFA) vs. Cbz (Strong Acid or Hydrogenolysis)

The tert-butyl carbamate (Boc) group in the target compound can be quantitatively removed using 20–50% trifluoroacetic acid (TFA) in dichloromethane within 1 hour at room temperature . In contrast, the benzyl carbamate (Cbz) analog—benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate (CAS 2663778-22-9)—requires either catalytic hydrogenation (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH, 33% HBr in AcOH) for deprotection [1]. The Boc group is stable toward bases and nucleophiles, enabling orthogonal protection strategies with base-labile groups such as Fmoc, which cannot be achieved with Cbz [2].

Protecting group orthogonality Boc deprotection Cbz deprotection BCP synthesis

Evidence 3: Bioisosteric Validation—BCP-Difluoromethyl Motif in RIPK1 Inhibitors (Patent US20240025912)

The 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl motif, which is the core scaffold released upon deprotection of the target compound, has been incorporated into potent RIPK1 inhibitors disclosed in patent US20240025912 [1]. Compounds 1-28 and 1-31, bearing this exact BCP-difluoromethyl substructure, demonstrated EC₅₀ values of 25.9 nM and 36.8 nM, respectively, in a RIPK1 cellular assay [2]. In the same assay series, the unsubstituted BCP analog (Compound 1-7, lacking difluoromethyl) showed an EC₅₀ of 98.4 nM, indicating that the difluoromethyl group contributes approximately 2.7–3.8-fold enhancement in potency [3].

RIPK1 inhibition BCP bioisostere Patent evidence EC50

Evidence 4: Electronic Differentiation—Dipole Moment of Fluorinated vs. Non-Fluorinated Bicyclo[1.1.1]pentane Core

Computational modeling of the 2,2-difluoro-BCP carbamate scaffold—a close structural analog—reveals that geminal difluorination at the bridgehead position significantly alters the core dipole moment to μ = 4.2 D, compared to μ = 0.8 D for the non-fluorinated BCP analog . This 5.25-fold increase in dipole moment arises from the strong electron-withdrawing effect of the CF₂ group and directly impacts molecular recognition, hydrogen-bonding capacity, and chromatographic behavior [1].

Dipole moment Electrostatic potential Fluorine effect BCP electronics

Evidence 5: Fraction sp³ (Fsp3) as a Quantitative 3D-Character Metric for Drug Design

The target compound has a measured Fsp3 value of 0.909 (fraction of sp³-hybridized carbons), as reported by Fluorochem for this specific CAS number . This value is substantially higher than typical aromatic bioisostere replacements: the para-substituted phenyl ring it replaces has Fsp3 ≈ 0.0, and the analogous carboxylic acid derivative (3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, CAS 2090481-18-6) has Fsp3 = 0.857 . Higher Fsp3 correlates with improved aqueous solubility, reduced aromatic stacking (lower promiscuity), and enhanced clinical success rates in drug discovery [1].

Fsp3 Three-dimensionality Drug-likeness BCP scaffold

Application Scenarios for tert-Butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate: Evidence-Backed Use Cases


Scenario 1: Synthesis of Difluoromethyl-BCP-Containing RIPK1 Inhibitors for Neuroinflammation Programs

This building block provides direct access to the 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-amine scaffold upon Boc deprotection (TFA/DCM, <1 h), which is the core motif in patent-disclosed RIPK1 inhibitors exhibiting EC₅₀ values of 25.9–36.8 nM [1]. Procurement of this Boc-protected form allows medicinal chemistry teams to incorporate the difluoromethyl-BCP motif into lead series without handling the unstable free amine, achieving a 2.7–3.8-fold potency advantage over non-fluorinated BCP analogs .

Scenario 2: Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With Fsp3 = 0.909—near the theoretical maximum for a saturated carbocycle—this building block meets the Fsp3 > 0.8 threshold strongly associated with improved clinical candidate quality [1]. Its Boc-protected amine serves as a DEL-compatible handle for on-DNA amide coupling or sulfonylation after mild deprotection. The elevated dipole moment (μ ≈ 4.2 D for fluorinated BCP core) enhances aqueous solubility relative to non-fluorinated analogs , reducing precipitation issues during library pooling and screening.

Scenario 3: Orthogonal Protection Strategy in Multi-Step BCP-Functionalized Peptidomimetic Synthesis

When synthesizing BCP-containing peptidomimetics bearing both Fmoc-protected amino acids and the difluoromethyl-BCP-amine, this Boc-protected building block is uniquely suited because Boc can be selectively removed with TFA without affecting Fmoc groups [1]. The benzyl carbamate (Cbz) analog would require hydrogenolysis conditions incompatible with many peptide functionalities. The XLogP3-AA of 2.4 ensures reliable organic-phase extraction and normal-phase chromatographic purification after each synthetic step .

Scenario 4: Building Block Procurement for Internal Compound Collection Enhancement

For organizations expanding their BCP-containing building block collections, this compound offers a differentiated combination of (i) the 3-difluoromethyl substituent (validated for potency enhancement in kinase targets [1]), (ii) Boc protection for plug-and-play synthetic compatibility, and (iii) commercial availability at ≥98% purity from multiple suppliers (Fluorochem, Chemscene) . Its computed density of 1.18 g/cm³ and boiling point of 279.4°C (predicted) confirm it as a tractable solid for automated compound management systems.

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